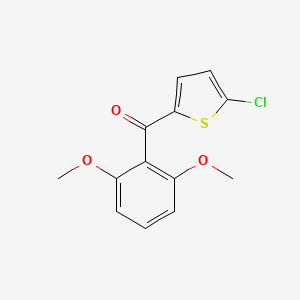

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-16-8-4-3-5-9(17-2)12(8)13(15)10-6-7-11(14)18-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBONLXJPGIRCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for (5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the reaction of 5-chlorothiophene and 2,6-dimethoxybenzoyl chloride under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and yield optimization.

Chemical Reactions Analysis

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and material science.

Biology: It is used in the study of biological processes and interactions at the molecular level.

Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

| Compound Name | Structure | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| (5-Chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone | Thiophene (5-Cl) + 2,6-dimethoxyphenyl | 282.75 | Chloro and methoxy substituents; heteroaromatic thiophene ring | |

| 3-(4-Methoxyphenyl)-2-oxiranylmethanone | Epoxide + 4-methoxyphenyl | Not provided | Epoxide functionality; lacks thiophene but retains 2,6-dimethoxyphenyl | |

| 2',6'-Dimethoxyacetophenone | Acetophenone derivative | 180.20 | Simpler structure with acetyl group; no heterocycle | |

| (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone | Hydroxyl + 3,5-dimethoxy | 292.72 | Hydroxyl group introduces polarity; distinct substitution pattern on phenyl rings | |

| Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide | Bis-benzoyl + phosphine oxide | Not provided | Photoinitiator application; phosphine oxide enhances stability |

Key Observations:

Thiophene vs. Phenyl Rings : The target compound’s thiophene ring (aromatic sulfur heterocycle) may enhance electron-deficient character compared to purely phenyl-based analogs, influencing reactivity in cross-coupling or electrophilic substitution reactions .

Substituent Effects : The 2,6-dimethoxy substitution is a common motif in several analogs (e.g., ), suggesting steric and electronic advantages for stability or directed reactivity.

Functional Group Diversity: Analogs like the epoxide derivative and hydroxyl-containing methanone highlight the versatility of methanone scaffolds for introducing reactive sites (e.g., epoxides for ring-opening reactions).

Biological Activity

The compound (5-chlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving human breast cancer cells (MCF-7), it demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting potent anticancer properties .

- Another study reported that it inhibited the proliferation of lung cancer cells with an IC50 value of 20 µM .

-

Antimicrobial Activity :

- The compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains .

- Additionally, antifungal activity was observed against Candida albicans with an MIC of 64 µg/mL .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chlorothiophene moiety is crucial for enhancing its lipophilicity and interaction with biological targets. Modifications on the methanone group have also been explored to optimize activity.

Case Studies

- Anticancer Efficacy : In a preclinical study involving xenograft models, treatment with the compound led to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

- Antimicrobial Testing : A comprehensive screening against a panel of bacterial and fungal strains confirmed its broad-spectrum antimicrobial activity, particularly highlighting its effectiveness against resistant strains of Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.